1-(2-Fluorophényl)pipérazine

Vue d'ensemble

Description

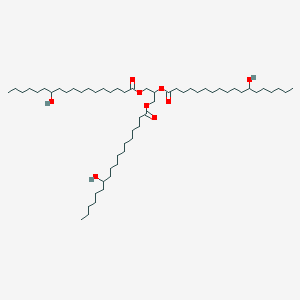

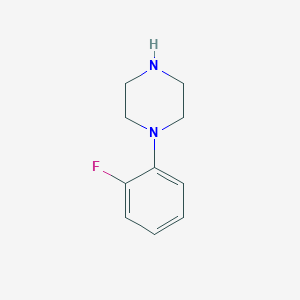

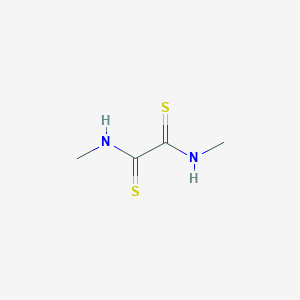

1-(2-Fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Fluorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de blocs de construction fluorés

1-(2-Fluorophényl)pipérazine : est utilisé comme précurseur dans la synthèse de blocs de construction fluorés. Ces blocs de construction sont essentiels dans le développement des produits pharmaceutiques et des produits agrochimiques en raison de leur stabilité, de leur lipophilie et de leur biodisponibilité accrues .

Développement d'agents antimicrobiens

La recherche a indiqué le potentiel des dérivés de la pipérazine, y compris This compound, dans la création de nouveaux agents antimicrobiens. Ces composés peuvent être conçus pour cibler les souches résistantes de bactéries, offrant une voie pour lutter contre la résistance aux antibiotiques.

Exploration des propriétés antituberculeuses

Le motif structurel de This compound est exploré pour ses propriétés antituberculeuses. En intégrant ce composé dans la conception de médicaments, les scientifiques visent à développer des traitements plus efficaces contre la tuberculose.

Métabolites des médicaments sédatifs et hypnotiques

This compound : sert de métabolite majeur dans la biotransformation de certains médicaments sédatifs et hypnotiques. Comprendre son rôle dans le métabolisme des médicaments aide à prédire les comportements pharmacocinétiques .

Antagonistes des chimiokines

Ce composé est impliqué dans la synthèse d'antagonistes des chimiokines, qui sont des molécules capables de moduler la réponse immunitaire. Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires .

Inhibiteurs de la cholinestérase et de l'agrégation Aβ

This compound : est un précurseur dans la synthèse de dérivés de la pyrimidine qui agissent comme inhibiteurs de la cholinestérase et des inhibiteurs de l'agrégation Aβ. Ces composés sont étudiés pour leur potentiel de traitement des maladies neurodégénératives comme la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

1-(2-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2 It is known to have a significant impact on the respiratory system .

Mode of Action

It is likely that the compound interacts with its targets in a manner that leads to changes in the functioning of the respiratory system

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to respiration.

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system . It is classified as having acute oral and dermal toxicity, and it can cause serious eye damage or eye irritation .

Action Environment

Safety data suggests that it should be used only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

1-(2-Fluorophenyl)piperazine has a refractive index of 1.556, a boiling point of 150°C at 3 mmHg, and a density of 1.141 g/mL at 25°C

Cellular Effects

One study suggests that piperazine derivatives may have potential as α-amylase inhibitors, which could have implications for their effects on cell function .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTZRJKKXSKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143732 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-15-0 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there known challenges in differentiating 1-(2-Fluorophenyl)piperazine from similar compounds?

A2: Yes, while LC/MS generally offers good discrimination between isomers of substituted piperazines, it struggles to differentiate 1-(2-Fluorophenyl)piperazine from 1-(4-Fluorophenyl)piperazine using standard gradient elution methods []. This highlights the need for careful method optimization or alternative analytical techniques when precise isomer identification is crucial.

Q2: Can 1-(2-Fluorophenyl)piperazine be utilized in the development of new antimicrobial agents?

A3: Research suggests potential. 1-(2-Fluorophenyl)piperazine served as a starting material in synthesizing novel fluoroquinolone-triazole hybrid compounds []. While the specific role of the 1-(2-Fluorophenyl)piperazine moiety in the final compound's activity isn't detailed in the abstract, the successful synthesis and subsequent antimicrobial testing of these hybrids highlights the potential of 1-(2-Fluorophenyl)piperazine as a building block in medicinal chemistry efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)

![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)

![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)